N-(2,5-diethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a structurally complex molecule featuring multiple pharmacophoric motifs:
- A diethoxyphenyl acetamide core: The 2,5-diethoxy substitution on the phenyl ring confers electron-donating properties and increased lipophilicity compared to smaller alkoxy groups (e.g., methoxy).
- A 1,2-dihydropyridinone scaffold: The 2-oxo-1,2-dihydropyridinyl moiety is a common structural element in bioactive molecules, often associated with kinase inhibition or anti-inflammatory activity.
- A 1,2,4-oxadiazole ring: This heterocycle enhances metabolic stability and serves as a bioisostere for ester or amide groups. The 4-methoxyphenyl substituent on the oxadiazole further modulates electronic and steric properties.
The compound’s synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling strategies to assemble the acetamide and dihydropyridinone moieties.
Properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-4-34-20-11-12-22(35-5-2)21(14-20)27-23(31)16-30-15-18(8-13-24(30)32)26-28-25(29-36-26)17-6-9-19(33-3)10-7-17/h6-15H,4-5,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXWZKXQZJAQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative. For this compound, 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine is prepared as follows:
- Nitrile Formation : 4-Methoxybenzonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield N-hydroxy-4-methoxybenzimidamide .
- Cyclization : The amidoxime reacts with ethyl chlorooxalate in the presence of triethylamine, forming the oxadiazole ring. Microwave-assisted synthesis (100°C, 30 min) improves yield (82%) compared to conventional heating (65%).
Key Reaction :
$$
\text{4-Methoxybenzonitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{N-Hydroxy-4-methoxybenzimidamide} \xrightarrow{\text{ethyl chlorooxalate}} \text{3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine}
$$
Construction of the 2-Oxo-1,2-Dihydropyridine Ring
The dihydropyridinone scaffold is synthesized via a modified Hantzsch reaction:
- Cyclocondensation : A mixture of ethyl acetoacetate, ammonium acetate, and the oxadiazole amine (from Step 1.1) undergoes cyclization in acetic acid at 80°C.
- Oxidation : The resulting dihydropyridine is oxidized using manganese dioxide to introduce the 2-oxo group.
Optimization Note :
Preparation of the N-(2,5-Diethoxyphenyl)Acetamide Side Chain
The acetamide fragment is synthesized via nucleophilic acyl substitution:
- Chloroacetylation : 2,5-Diethoxyaniline reacts with chloroacetyl chloride in dichloromethane at 0°C, yielding 2-chloro-N-(2,5-diethoxyphenyl)acetamide .
- Purification : Recrystallization from ethanol achieves >95% purity.
Final Coupling and Assembly
The convergence of intermediates involves a nucleophilic substitution reaction:
- Activation : The dihydropyridinone-oxadiazole intermediate is treated with thionyl chloride to convert the 1-position hydroxyl group into a chloro leaving group.
- Coupling : The chlorinated intermediate reacts with 2-chloro-N-(2,5-diethoxyphenyl)acetamide in the presence of potassium carbonate in acetonitrile at 60°C.
Reaction Conditions :
| Parameter | Optimal Value | Impact on Yield | |
|---|---|---|---|
| Solvent | Acetonitrile | 78% yield | |
| Base | K₂CO₃ | 82% conversion | |
| Temperature | 60°C | Minimal byproducts |
Characterization and Analytical Validation
The final product is validated using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS : m/z 549.2 [M+H]⁺, consistent with the molecular formula C₂₇H₂₈N₄O₆.
Infrared Spectroscopy (IR)
Green Chemistry Innovations
Recent advancements emphasize sustainability:
- Microwave-Assisted Cyclization : Reduces reaction time from 12 h to 30 min.
- Solvent Recycling : Acetonitrile recovery via distillation lowers environmental impact.
Challenges and Optimization Opportunities
- Steric Hindrance : Bulky substituents on the oxadiazole and diethoxyphenyl groups necessitate prolonged reaction times.
- Alternative Catalysts : Palladium-catalyzed coupling (e.g., Suzuki reaction) could enhance aryl-aryl bond formation efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(2,5-diethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide” can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent, given its structural complexity and the presence of multiple functional groups that could interact with biological targets.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(2,5-diethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of substituents and heterocycles. Key comparisons include:
Key Findings from Analogues
Substituent Effects on Reactivity and Stability: In , -methoxyphenyl-substituted isoxazolones produced a 3:1 mixture of imidazopyridines and indoles under basic conditions, whereas bromo/methyl derivatives formed only imidazopyridines . This suggests that electron-donating groups (e.g., methoxy) on aromatic rings may favor competing reaction pathways, which could influence the target compound’s synthetic purity or stability.
Biological Implications: The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis than isoxazolones (), which could translate to longer half-life in vivo . The dihydropyridinone scaffold’s rigidity may improve target selectivity compared to flexible tetrahydropyrimidinyl derivatives (), though this requires empirical validation .
Biological Activity
N-(2,5-diethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial and anticancer activities, as well as its mechanism of action.
Chemical Structure
The compound features a complex structure that includes:
- A diethoxyphenyl group
- A 1,2,4-oxadiazole moiety
- A dihydropyridine derivative
This structural diversity is believed to contribute to its varied biological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxadiazole derivatives. In particular, compounds featuring the oxadiazole core have demonstrated significant activity against various bacterial strains, including multidrug-resistant strains like Acinetobacter baumannii.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC of 62.50 µg/mL against A. baumannii, indicating potent antibacterial activity.
- Mechanism: The antibacterial effects are attributed to the ability of oxadiazole derivatives to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth and replication .
Anticancer Activity
The compound's anticancer potential has also been explored. Preliminary studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Research Highlights:
- In vitro studies have shown that the compound can reduce the viability of various cancer cell lines.
- Molecular docking studies indicate that the compound may interact with key proteins involved in cancer progression .
Study 1: Antibacterial Efficacy
A recent study synthesized various oxadiazole derivatives and evaluated their antibacterial activity using agar diffusion methods. The results indicated that derivatives similar to this compound showed significant inhibition zones against A. baumannii, with Compound D (related structure) demonstrating an inhibition zone of 26 mm .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of similar compounds. The results showed that certain derivatives could induce apoptosis in cancer cells via mitochondrial pathways. The study utilized flow cytometry to assess cell cycle changes and apoptosis rates .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption: The compound's hydrophobic regions may interact with lipid membranes, leading to increased permeability and cell death.
- Enzyme Inhibition: It may inhibit key enzymes necessary for bacterial metabolism and cancer cell proliferation.
- Molecular Interactions: Docking studies suggest strong binding affinities with target proteins involved in cellular signaling pathways .
Q & A
Q. Q1. What are the key synthetic routes for preparing N-(2,5-diethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?
Answer: The synthesis typically involves multi-step organic reactions:
Intermediate Preparation : First, synthesize the 1,2,4-oxadiazole and dihydropyridinone intermediates. For oxadiazole formation, cyclize nitrile derivatives with hydroxylamine under reflux (e.g., ethanol, 80°C) .
Coupling Reactions : Use alkylating agents (e.g., chloroacetamide derivatives) to couple intermediates. For example, react the oxadiazole-pyridinone intermediate with N-(2,5-diethoxyphenyl)acetamide under basic conditions (K₂CO₃/DMF, room temperature) .
Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization often requires adjusting stoichiometry and solvent polarity .
Q. Q2. Which spectroscopic methods are critical for characterizing this compound?
Answer:
NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–170 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₃₀H₃₁N₅O₇: 597.22 g/mol) .
IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide) .
Q. Q3. What preliminary biological screening assays are recommended for this compound?
Answer:
Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Receptor Binding : Perform radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. Q4. How can researchers design experiments to resolve contradictions in SAR data for oxadiazole-containing analogs?
Answer:
Systematic Substituent Variation : Synthesize analogs with controlled modifications (e.g., replace 4-methoxyphenyl with 3-chlorophenyl) and compare bioactivity .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes .
Kinetic Studies : Measure binding kinetics (e.g., surface plasmon resonance) to distinguish between competitive/non-competitive inhibition .
Q. Q5. What strategies optimize reaction conditions for scaling up synthesis without compromising purity?
Answer:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. greener alternatives (e.g., cyclopentyl methyl ether) to balance yield and environmental impact .
Catalyst Selection : Compare Pd/C vs. CuI in coupling steps; CuI often reduces side reactions in oxadiazole formation .
Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., cyclization) to enhance reproducibility at scale .
Q. Q6. How can stability studies address discrepancies in biological activity under varying pH/temperature?
Answer:
Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .
Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for oral formulations) .
pH-Dependent Solubility : Use shake-flask method (pH 1–8) to correlate solubility with bioactivity in different physiological environments .
Q. Q7. What methodologies validate target engagement in cellular models for this compound?
Answer:
Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts in lysates treated with the compound .
CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., COX-2) to assess dependency of observed effects .
Metabolic Labeling : Use C-labeled analogs to track intracellular distribution via autoradiography .
Q. Q8. How should researchers approach conflicting cytotoxicity data between in vitro and in vivo models?
Answer:
Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodents to identify bioavailability limitations .
Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in serum and correlate with efficacy .
3D Tumor Spheroids : Compare cytotoxicity in 2D monolayers vs. 3D spheroids to mimic in vivo tumor heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
